molecular formula C22H21ClN2O3S B12193070 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]benzamide

2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]benzamide

Cat. No.: B12193070
M. Wt: 428.9 g/mol
InChI Key: AHJUJLIHRXDCAI-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a pyrrole ring substituted with methyl groups at positions 4 and 5, a phenylsulfonyl group at position 3, and a prop-2-en-1-yl (allyl) group at position 1. Its molecular formula is C₂₂H₂₁ClN₂O₃S, with a molecular weight of 430.9 g/mol (calculated). Structural studies of such compounds often employ crystallographic tools like SHELXL for refinement , and visualization via ORTEP software .

Properties

Molecular Formula

C22H21ClN2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-2-chlorobenzamide

InChI

InChI=1S/C22H21ClN2O3S/c1-4-14-25-16(3)15(2)20(29(27,28)17-10-6-5-7-11-17)21(25)24-22(26)18-12-8-9-13-19(18)23/h4-13H,1,14H2,2-3H3,(H,24,26)

InChI Key

AHJUJLIHRXDCAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl)CC=C)C

Origin of Product

United States

Preparation Methods

Core Pyrrole Ring Formation

The pyrrole core is a critical starting point. A common approach involves:

  • Cyclization of a β-keto ester or amino ketone with a sulfonyl chloride (e.g., benzene sulfonyl chloride) to introduce the phenylsulfonyl group.

  • Alkylation to add the prop-2-en-1-yl (allyl) group, likely via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura).

  • Methylation of the 4,5-positions using methylating agents (e.g., methyl iodide) under basic conditions.

StepReagents/ConditionsPurpose
1Benzene sulfonyl chloride, base (e.g., pyridine)Introduce phenylsulfonyl group
2Allyl bromide, Pd catalyst (e.g., Pd(PPh₃)₄)Allyl group addition
3Methyl iodide, K₂CO₃Methylation at 4,5-positions

Benzamide Coupling

The final step involves coupling the pyrrole intermediate with 2-chlorobenzoyl chloride:

  • Amide bond formation is typically achieved via nucleophilic acyl substitution.

  • Base catalysis (e.g., triethylamine) facilitates the reaction.

StepReagents/ConditionsPurpose
42-Chlorobenzoyl chloride, Et₃N, DCMForm benzamide linkage

Key Challenges and Considerations

  • Steric hindrance : The dimethyl groups and phenylsulfonyl moiety may limit reaction efficiency.

  • Regioselectivity : Control of substituent positions on the pyrrole ring requires precise synthetic design.

  • Purification : Column chromatography or recrystallization is essential to isolate the final product.

Alternative Synthetic Routes

  • Sulfonylation post-cyclization : Introducing the phenylsulfonyl group after pyrrole formation may simplify regiochemical control.

  • Microwave-assisted synthesis : Accelerated reaction times for sluggish steps (e.g., allylation).

Analytical Validation

  • NMR spectroscopy : Confirm aromatic protons, allyl group, and amide signals.

  • HRMS : Verify molecular weight (e.g., [M+H]⁺ ≈ 432.96 g/mol).

Patent and Literature Gaps

While the European Patent Office document (EP3681504B1) lists structurally related compounds, explicit synthesis details for the target molecule are absent in the provided sources . Further investigation into specialized journals or proprietary databases is recommended.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 2 of the benzamide ring is highly reactive toward nucleophilic substitution due to electron withdrawal by the carbonyl group. Common reactions include:

Reaction Type Reagents/Conditions Products Key Observations
Amination Aliphatic amines (e.g., methylamine) in DMF at 80°CSubstituted benzamide derivativesHigh regioselectivity; retains sulfonyl group stability
Thiol Substitution Thiophenol/K₂CO₃ in DMSO, 60°C2-(Phenylthio)benzamide analogAccelerated reaction kinetics due to polar aprotic solvents
Hydrolysis NaOH (10% aq.), reflux2-hydroxybenzamide derivativeLimited yield due to competing sulfonamide hydrolysis

Oxidation of the Allyl Group

The prop-2-en-1-yl (allyl) substituent on the pyrrole nitrogen undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Applications
KMnO₄ Acidic aqueous medium, 0–5°CEpoxide intermediateEpoxide formation confirmed via ¹H NMR
Ozone (O₃) CH₂Cl₂, −78°C followed by Zn/H₂OAldehyde-functionalized pyrroleUsed in further cross-coupling reactions
mCPBA Dichloromethane, RTAllyl sulfoxideStereoselective oxidation observed

Sulfonamide Group Reactivity

The phenylsulfonyl group participates in two primary reactions:

a. Desulfonation

  • Reagents : Concentrated H₂SO₄ at 120°C

  • Product : Pyrrole with free NH group

  • Yield : 40–60% (dependent on reaction time)

b. Sulfonyl Group as a Directed Metalation Group (DMG)

  • Enables regioselective functionalization of the pyrrole ring via lithiation (e.g., using LDA at −78°C).

  • Example: Reaction with electrophiles (CO₂, aldehydes) introduces carboxyl or hydroxymethyl groups at position 5 of the pyrrole.

Reduction Reactions

Selective reduction of specific functional groups has been reported:

Target Group Reduction Method Outcome
Chlorine Atom H₂/Pd-C in ethanolDechlorinated benzamide
Allyl Double Bond H₂/Pd-C (atmospheric pressure)Saturated propyl-pyrrole derivative
Sulfonyl Group LiAlH₄ in THFThioether analog (limited applicability)

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its allyl and dimethyl-pyrrole substituents:

Compound Key Reaction Reactivity Difference
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-pyrrol-2-yl]benzamide Allyl vs. propyl substitutionPropyl group inert toward ozonolysis/epoxidation
2-chloro-N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propyl-pyrrol-2-yl]benzamide Para-methyl sulfonyl substituentEnhanced steric hindrance reduces nucleophilic substitution rates

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ (confirmed by TGA).

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]benzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit RET kinase, which is implicated in various cancers. Compounds with structural similarities have shown moderate to high potency against RET kinase, suggesting that this compound may also have similar applications in cancer therapy .

Antiviral Activity

The compound's structure suggests potential activity against viral infections. A related class of compounds has been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. These compounds demonstrated efficacy against wild-type HIV strains and maintained activity against resistant mutants . The structural features of 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]benzamide may contribute to similar antiviral properties.

Monoclonal Antibody Production

Studies have shown that certain pyrrole derivatives can enhance the production of monoclonal antibodies in cell cultures. The compound's influence on cell growth and metabolism suggests it could be utilized to improve the efficiency of antibody production processes, which are critical in therapeutic applications .

Case Study 1: RET Kinase Inhibition

A series of benzamide derivatives were synthesized and evaluated for their inhibitory effects on RET kinase activity. Among these, specific compounds demonstrated significant inhibition in both molecular and cellular assays, indicating their potential as therapeutic agents for cancer treatment .

Case Study 2: HIV NNRTIs Development

A new class of NNRTIs was synthesized based on the structural framework similar to that of 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]benzamide. These compounds showed promising antiviral activity with low cytotoxicity profiles in vitro, suggesting their viability as candidates for further development against HIV .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Anticancer ActivityInhibition of RET kinase
Antiviral ActivityNNRTI development for HIV
Monoclonal Antibody ProductionEnhancement in cell-specific productivity

Mechanism of Action

The mechanism of action of 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Allyl vs. Isopropyl

The closest analog, 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]benzamide (CAS 951948-20-2), differs only in the 1-position substituent: propan-2-yl (isopropyl) instead of allyl. Key differences include:

  • Reactivity : The allyl group’s double bond may confer higher metabolic instability or susceptibility to oxidation compared to the saturated isopropyl group.
  • Electronic Effects : Both substituents are electron-donating, but the allyl group’s conjugation could slightly alter electron density distribution in the pyrrole ring.
Parameter Target Compound (Allyl) Analog (Isopropyl)
Molecular Formula C₂₂H₂₁ClN₂O₃S C₂₂H₂₃ClN₂O₃S
Molecular Weight (g/mol) 430.9 430.9
1-Substituent Prop-2-en-1-yl Propan-2-yl
Smiles C=CCO (allyl) CC(C)C (isopropyl)

Reference: Structural data derived from CAS 951948-20-2 .

Heterocyclic Core Variations

2-Bromo/Chloro-N-(pyrazol-4-yl)benzamides () feature a pyrazolone ring instead of pyrrole. Key distinctions:

  • Hydrogen Bonding : Pyrazolone derivatives exhibit stronger hydrogen-bonding interactions due to the carbonyl group, enhancing crystallinity .
  • Electrostatic Stabilization : The pyrrole-sulfonyl group in the target compound may confer greater electrostatic stabilization compared to pyrazolone-based analogs.

Computational Insights

Density Functional Theory (DFT) studies on pyrazolone benzamides () reveal that hydrogen bonding and electrostatic interactions dominate stabilization. Applying similar methods to the target compound could predict:

  • HOMO-LUMO Gaps : Lower gaps in the allyl-substituted compound due to conjugation effects.
  • Molecular Electrostatic Potential (MEP): Enhanced electron-deficient regions near the sulfonyl group, favoring interactions with nucleophilic residues in enzymes.

Biological Activity

2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C22H21ClN2O3S, with a molecular weight of 428.9 g/mol. Its structure includes a chloro group, a benzamide moiety, and a pyrrole ring substituted with a phenylsulfonyl group, which contributes to its biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, triazine derivatives have shown promising results in inhibiting cancer cell proliferation due to their ability to interfere with cellular signaling pathways . Specifically, the pyrrole component is believed to enhance the cytotoxic effects against various cancer cell lines.

CompoundActivityReference
2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]benzamideInhibits cancer cell growth
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamideIncreases mAb production and suppresses cell growth

Antibacterial Activity

The compound's structural features suggest potential antibacterial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains. Preliminary studies indicate that derivatives containing sulfonamide groups show moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis .

The biological activity of 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]benzamide may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes critical for bacterial survival and proliferation.
  • Cell Cycle Arrest : They may induce apoptosis in cancer cells by disrupting the cell cycle.
  • Metabolic Modulation : The compound may enhance glucose uptake in cells, thereby increasing ATP levels which is essential for cellular functions during stress conditions .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Monoclonal Antibody Production : A study showed that a similar pyrrole-derived compound significantly improved monoclonal antibody production in cell cultures by enhancing cell viability and productivity while suppressing unwanted growth .
    • Findings :
      • Increased mAb concentration by 50% compared to control.
      • Enhanced cell-specific productivity.
  • Antibacterial Screening : A series of sulfonamide derivatives were tested against various bacterial strains, demonstrating that modifications in their chemical structure could lead to enhanced antibacterial properties .

Q & A

Basic: What are the standard synthetic routes for preparing 2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]benzamide, and how is purity validated?

Methodological Answer:
The compound is synthesized via a multi-step protocol involving cyclization and sulfonylation. A typical route includes:

Core Pyrrole Formation : Base-assisted cyclization of substituted pyrrolidinones (e.g., using KOH/EtOH) to generate the 1H-pyrrol scaffold .

Sulfonylation : Reaction with phenylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0°C to RT) to introduce the sulfonyl group .

Benzamide Coupling : Amidation using 2-chlorobenzoyl chloride in the presence of a coupling agent (e.g., EDCI/HOBt) .
Validation :

  • Purity : HPLC (≥98% purity) with a C18 column and UV detection at 254 nm .
  • Structural Confirmation : 1H NMR^1 \text{H NMR} (e.g., δ 7.8–8.2 ppm for aromatic protons), 13C NMR^{13} \text{C NMR}, and HRMS (e.g., [M+H]+^+ calculated for C24_{24}H24_{24}ClN2_2O3_3S: 463.12) .

Advanced: How can crystallographic data contradictions (e.g., anisotropic displacement vs. spectroscopic data) be resolved during structural refinement?

Methodological Answer:
Discrepancies between X-ray diffraction data and spectroscopic results require iterative validation:

Data Cross-Check : Compare bond lengths/angles from XRD with DFT-optimized geometries. For example, the C–S bond in the sulfonyl group should align with literature values (1.76–1.80 Å) .

Refinement Tools : Use SHELXL (SHELX-2018) to model disorder or twinning. Apply restraints for flexible groups (e.g., prop-2-en-1-yl) to reduce overfitting .

Validation Software : Employ PLATON or WinGX to analyze R-factors, electron density maps, and Hirshfeld surfaces, ensuring no unresolved peaks (>0.3 eÅ3^{-3}) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s functional groups?

Methodological Answer:
Key techniques include:

FTIR : Identify sulfonyl (S=O stretching at 1150–1300 cm1^{-1}) and amide (C=O at 1650–1700 cm1^{-1}) groups .

NMR :

  • 1H NMR^1 \text{H NMR}: Allyl protons (δ 5.1–5.3 ppm, multiplet) and methyl groups (δ 1.8–2.1 ppm, singlet) .
  • 13C NMR^{13} \text{C NMR}: Carbonyl (δ 168–170 ppm) and sulfonyl (δ 55–60 ppm) signals .

HRMS : Confirm molecular ion ([M+H]+^+) with <3 ppm error .

Advanced: How do hydrogen-bonding patterns influence the crystal packing of this compound?

Methodological Answer:
Hydrogen bonding drives supramolecular assembly. Steps for analysis:

Graph Set Notation : Use Etter’s rules to classify interactions (e.g., D(2) for N–H···O=S chains) .

Software Tools : Mercury (CCDC) or CrystalExplorer to visualize networks. For example, the amide N–H may donate to sulfonyl O, forming R22_2^2(8) motifs .

Energy Calculations : Compute interaction energies (e.g., PIXEL method) to rank contributions (e.g., H-bond vs. π-stacking) .

Advanced: What strategies address challenges in refining structures with dynamic prop-2-en-1-yl groups?

Methodological Answer:
Dynamic groups require specialized refinement:

Disorder Modeling : Split the allyl moiety into two conformers (occupancy 50:50) using PART instructions in SHELXL .

Restraints : Apply SIMU/DELU restraints to suppress unrealistic thermal motion .

Validation : Check ADPs (anisotropic displacement parameters) with ORTEP-3; ellipsoids should not exceed 0.5 Å2^2 for non-disordered atoms .

Basic: How is the compound’s stability assessed under varying experimental conditions?

Methodological Answer:
Stability studies involve:

Thermogravimetric Analysis (TGA) : Measure decomposition temperature (Td_d >200°C indicates thermal stability) .

Solution Stability : Monitor NMR spectra in DMSO-d6_6/D2_2O over 48 hours; absence of new peaks confirms integrity .

Light Exposure : Use UV-Vis spectroscopy (λmax_{\text{max}} tracking) under accelerated light stress (ICH Q1B guidelines) .

Advanced: How can computational methods predict reactivity or intermolecular interactions?

Methodological Answer:

DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfonyl group’s electron-withdrawing effect) .

Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess aggregation propensity .

Docking Studies : Use AutoDock Vina to model binding to biological targets (e.g., kinases), focusing on sulfonamide interactions .

Basic: What are the best practices for reporting crystallographic data in publications?

Methodological Answer:

CIF Preparation : Use checkCIF (IUCr) to validate data (e.g., R1_1 <0.05, completeness >95%) .

ORTEP Diagrams : Generate using WinGX or OLEX2; label anisotropic displacement ellipsoids at 50% probability .

Deposition : Submit CIF to Cambridge Structural Database (CSD) with deposition number .

Advanced: How to troubleshoot poor crystal quality affecting diffraction resolution?

Methodological Answer:

Recrystallization : Optimize solvent (e.g., EtOAc/hexane gradient) and cooling rate (0.5°C/min) .

Cryoprotection : Soak crystals in Paratone-N before flash-freecing (100 K) to reduce ice formation .

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals .

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